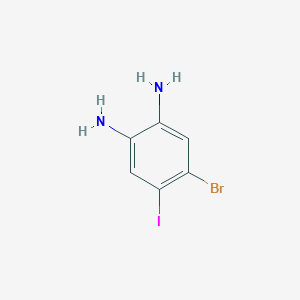

4-Bromo-5-iodobenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

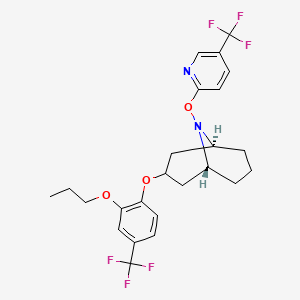

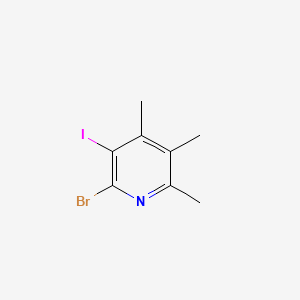

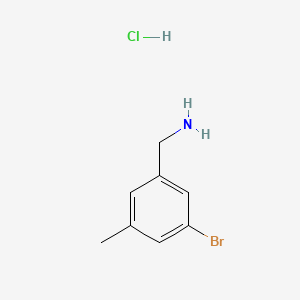

4-Bromo-5-iodobenzene-1,2-diamine is a chemical compound with the CAS Number: 2149591-36-4 . It has a molecular weight of 312.94 .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis

The compound is stored at ambient temperature . The physical form of the compound is a solid-powder .科学的研究の応用

Synthesis and Organic Transformations

4-Bromo-5-iodobenzene-1,2-diamine is a significant precursor in various organic transformations. It is particularly valuable in reactions involving the formation of benzynes. Efficient methods have been developed for synthesizing 1,2-Dibromobenzenes, which are crucial intermediates in these transformations, demonstrating the compound's utility in organic synthesis (Diemer, Leroux, & Colobert, 2011).

Domino Processes in Chemical Synthesis

This compound plays a role in domino processes, such as CuI-catalyzed coupling with beta-keto esters. This process leads to the production of 2,3-disubstituted benzofurans, showcasing the compound's potential in facilitating complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).

Development of Economical Synthesis Methods

Research has focused on developing economical methods for synthesizing derivatives of this compound. These methods aim at achieving high yields and purity, highlighting the ongoing efforts to make the production of such compounds more efficient and cost-effective (He-ping, 2005).

Application in Cleavage and Formation of Chemical Bonds

The compound is used in the cleavage of epoxides into halohydrins, where it acts as a catalyst. This process is significant for producing vicinal iodo and bromo alcohols, demonstrating the compound's catalytic properties in organic chemistry (Niknam & Nasehi, 2002).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of derivatives of this compound have been conducted. These studies focus on understanding the molecular and crystal structures of such compounds, which is crucial for their application in various chemical processes (Schmidbaur, Minge, & Nogai, 2004).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds are often used in the synthesis of imidazoles , which are key components in a variety of functional molecules used in pharmaceuticals, agrochemicals, and other applications .

Mode of Action

It can be inferred that the compound might interact with its targets through electrophilic substitution, given the presence of bromine and iodine atoms, which are known to be good leaving groups .

Biochemical Pathways

It is known that imidazoles, which can be synthesized using similar compounds, are involved in a wide range of biochemical pathways .

Result of Action

It can be inferred that the compound might contribute to the synthesis of imidazoles, which are known to have various biological activities .

Action Environment

It is known that the compound should be stored at ambient temperature , suggesting that temperature could be a factor influencing its stability.

特性

IUPAC Name |

4-bromo-5-iodobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAZYDBXOOOEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B1384025.png)

![3-Thia-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B1384033.png)

![2-Bromo-5-octylthieno[3,2-b]thiophene](/img/structure/B1384034.png)

![7-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butoxy]-1H-quinolin-2-one](/img/structure/B1384037.png)